

# ML204: A Technical Guide to a Selective TRPC4/TRPC5 Channel Inhibitor

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Compound of Interest		
Compound Name:	ML204 hydrochloride	
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#### Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal transmission, and cellular excitability.[1][2] Among the seven members of this family, TRPC4 and TRPC5 are of particular interest due to their involvement in G-protein coupled receptor (GPCR) and growth factor signaling pathways.[1][3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels' functions.[2][5] This guide focuses on ML204, a novel and potent small molecule antagonist that selectively inhibits TRPC4 and TRPC5 channels, providing a powerful tool for studying their physiological roles and exploring their therapeutic potential.[2][5]

#### **Chemical Properties of ML204**



Property	Value
Chemical Name	N-(4-methyl-2-quinolinyl)-1- piperidinecarboxamide
Molecular Formula	C15H18N2
Molecular Weight	226.32 g/mol
CAS Number	5465-86-1
Appearance	White to beige powder
Solubility	Soluble in DMSO

[Sources:[6],[7],,,]

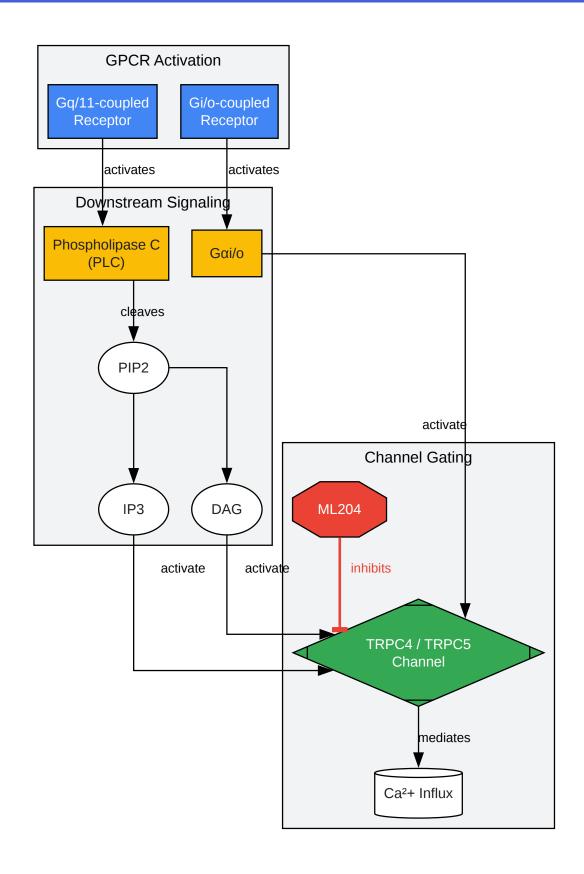
#### **Mechanism of Action**

ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[8] Its mechanism is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.[2][5][8][9] This is evidenced by its ability to block TRPC4 $\beta$  currents activated not only by GPCR stimulation (e.g.,  $\mu$ -opioid receptors) but also by intracellular dialysis of GTP $\gamma$ S, which directly activates G-proteins.[2][5][9] ML204 effectively blocks the influx of Ca<sup>2+</sup> through the TRPC4/C5 channel pore.[8]

# Signaling Pathways and Inhibition by ML204

TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o-coupled GPCRs.[10][11][12] The activation of these receptors leads to a signaling cascade that opens the TRPC4/C5 channels, allowing for cation influx, primarily Ca<sup>2+</sup>, which in turn modulates cellular responses. ML204 directly blocks this ion influx.





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**Caption:** TRPC4/TRPC5 activation and ML204 inhibition pathway.



### **Quantitative Data**

The inhibitory potency and selectivity of ML204 have been characterized through various assays.

Table 1: Inhibitory Activity of ML204 on TRPC4/TRPC5

Target Channel	Assay Type	IC <sub>50</sub> Value	Reference
TRPC4β	Fluorescent Intracellular Ca <sup>2+</sup> Assay	0.96 μΜ	[2][5][9][10][11][13]
TRPC4	Whole-Cell Voltage Clamp	~3 µM	[10]
TRPC4	Automated Electrophysiology (QPatch)	2.6 μΜ / 2.9 μΜ	[14]
TRPC5	Whole-Cell Voltage Clamp	Similar to TRPC4	[13]

**Table 2: Selectivity Profile of ML204** 



Channel	% Inhibition (at specified ML204 concentration)	Notes	Reference
TRPC Subfamily			
TRPC6	~38% (M₅ receptor activation)	19-fold selectivity against TRPC6.[2][5] [9][10][13]	[13]
No inhibition (OAG activation)	Inhibition is dependent on the mode of activation.	[13]	_
Other TRP Channels			
TRPV1	<20% (at 10 μM)	No significant inhibition.	[2][5][10][13]
TRPV3	No appreciable block (at 10-20 μM)	[2][5][10]	
TRPA1	No appreciable block (at 10-20 μM)	[2][5][10]	
TRPM8	No appreciable block (at 10-20 μM)	[2][5][10]	_
Non-TRP Channels			_
KCNQ2	~10% change (at 30 μΜ)	No significant inhibition.	[2][5][10][13]
Voltage-gated Na+	No appreciable block (at 10-20 μM)	Native channels in mouse dorsal root ganglion neurons.	[2][5][10]
Voltage-gated K <sup>+</sup>	No appreciable block (at 10-20 μM)	Native channels in mouse dorsal root ganglion neurons.	[2][5][10]
Voltage-gated Ca <sup>2+</sup>	No appreciable block (at 10-20 μM)	Native channels in mouse dorsal root	[2][5][10]



ganglion neurons.

# Experimental Protocols High-Throughput Fluorescent Screen for Inhibitor Identification

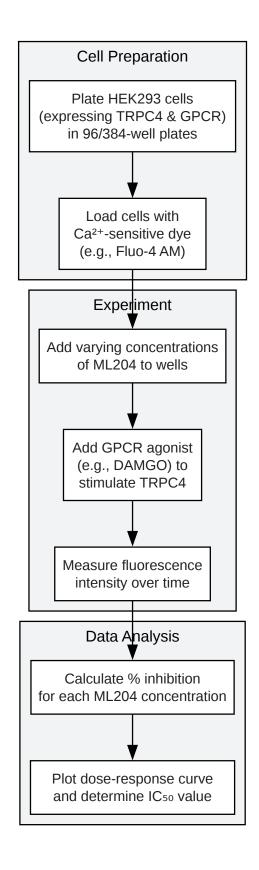
ML204 was identified from a screen of over 305,000 compounds from the Molecular Libraries Small Molecule Repository.[2][5][13]

- Objective: To identify inhibitors of intracellular Ca<sup>2+</sup> rise in response to TRPC4β stimulation.
- Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.
- Assay Principle: Cells are loaded with a Ca<sup>2+</sup>-sensitive fluorescent dye. Activation of the μopioid receptor by an agonist (e.g., DAMGO) stimulates TRPC4β, leading to Ca<sup>2+</sup> influx and
  an increase in fluorescence. Compounds that inhibit this fluorescence increase are identified
  as potential TRPC4β inhibitors.
- Procedure Outline:
  - Plate the engineered HEK293 cells in 384-well plates.
  - Load cells with a Ca<sup>2+</sup>-sensitive dye (e.g., Fluo-4 AM).
  - Add library compounds to individual wells.
  - Stimulate the cells with a μ-opioid receptor agonist.
  - Measure fluorescence changes using a plate reader (e.g., FLIPR).
  - Identify "hits" as compounds that significantly reduce the agonist-induced fluorescence signal.

#### Fluorescent Intracellular Ca<sup>2+</sup> Assay (IC<sub>50</sub> Determination)

This assay is used to quantify the potency of inhibitors like ML204.





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**Caption:** Workflow for the Fluorescent Intracellular Ca<sup>2+</sup> Assay.



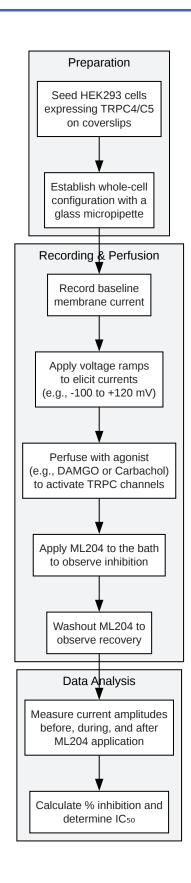
#### · Detailed Protocol:

- Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a specific GPCR (e.g., μ-opioid receptor) in black-walled, clear-bottom microplates and allow them to adhere overnight.[8]
- Dye Loading: Wash the cells with a saline buffer and then incubate them with a Ca<sup>2+</sup>sensitive fluorescent dye like Fluo-4 AM.
- Compound Addition: Add serial dilutions of ML204 to the wells and incubate.
- Activation and Measurement: Place the plate in a fluorescent imaging plate reader.[15]
   Add a stimulating agonist to activate the GPCR and subsequently the TRPC4 channels.[8]
   This leads to an influx of extracellular calcium, increasing the dye's fluorescence intensity.
   [8]
- Quantification: The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.[8] The data is used to generate a dose-response curve and calculate the IC50 value.[16]

#### Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is used to confirm the inhibitory effects of ML204 on TRPC4/C5.





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